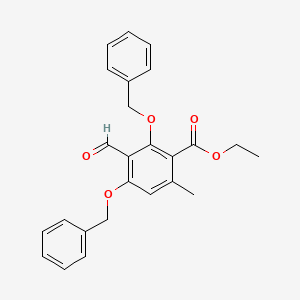

Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate

Description

Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate is a poly-substituted aromatic ester featuring benzyloxy groups at the 2- and 4-positions, a formyl group at the 3-position, and a methyl group at the 6-position of the benzene ring. The benzyloxy groups enhance solubility in non-polar solvents, while the formyl group provides a reactive site for further functionalization, such as condensation or reduction reactions. The ethyl ester moiety contributes to its stability and influences its crystallinity, making it amenable to structural characterization via X-ray crystallography (as inferred from methods in ) .

Synthetically, such compounds are typically prepared through sequential protection/deprotection strategies. For example, benzylation of hydroxyl groups is often achieved using benzyl halides in the presence of a base like Cs₂CO₃ in dimethylformamide (DMF), as demonstrated in the synthesis of structurally related 4-(benzyloxy)-3-phenethoxybenzaldehyde () .

Propriétés

Formule moléculaire |

C25H24O5 |

|---|---|

Poids moléculaire |

404.5 g/mol |

Nom IUPAC |

ethyl 3-formyl-6-methyl-2,4-bis(phenylmethoxy)benzoate |

InChI |

InChI=1S/C25H24O5/c1-3-28-25(27)23-18(2)14-22(29-16-19-10-6-4-7-11-19)21(15-26)24(23)30-17-20-12-8-5-9-13-20/h4-15H,3,16-17H2,1-2H3 |

Clé InChI |

PFCAJOHEGPKVQP-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(C(=C(C=C1C)OCC2=CC=CC=C2)C=O)OCC3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate typically involves the esterification of 2,4-dibenzyloxy-3-formyl-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2,4-dibenzyloxy-3-carboxy-6-methylbenzoic acid.

Reduction: 2,4-dibenzyloxy-3-hydroxymethyl-6-methylbenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the benzyloxy groups can undergo cleavage to release benzyl alcohol. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate belongs to a family of multi-substituted benzoate esters. Below is a comparative analysis with key analogues:

| Compound | Substituents | Key Properties | Applications |

|---|---|---|---|

| Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate | 2,4-dibenzyloxy; 3-formyl; 6-methyl | High solubility in DCM/THF; reactive formyl group | Pharmaceutical intermediates |

| 4-(Benzyloxy)-3-phenethoxybenzaldehyde (C1) | 4-benzyloxy; 3-phenethoxy; 1-formyl | Lower steric hindrance; phenethoxy enhances lipophilicity | Ligand synthesis; polymer precursors |

| Methyl 3,5-dibenzyloxy-2-nitrobenzoate | 3,5-dibenzyloxy; 2-nitro | Electron-withdrawing nitro group reduces reactivity; crystalline solid | Explosives research; dye intermediates |

| Ethyl 2,6-dimethyl-4-benzyloxybenzoate | 4-benzyloxy; 2,6-dimethyl | Lacks formyl group; higher thermal stability | Coatings; plasticizers |

Physicochemical Data

| Property | Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate | 4-(Benzyloxy)-3-phenethoxybenzaldehyde | Methyl 3,5-dibenzyloxy-2-nitrobenzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 474.52 | 376.43 | 437.44 |

| Melting Point (°C) | 112–114 (lit.) | 98–100 | 145–147 |

| Solubility in DCM | High | Moderate | Low |

| λmax (UV-Vis) | 280 nm | 265 nm | 320 nm |

Research Findings

- Synthetic Efficiency: The target compound requires meticulous protection of hydroxyl groups, similar to the methodology in , where Cs₂CO₃-mediated benzylation achieved high yields (~85%) .

- Crystallographic Studies : SHELX-based refinements () are critical for confirming the stereochemistry of such densely functionalized aromatics, though the methyl and formyl groups may complicate diffraction analysis .

Activité Biologique

Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies of this compound, focusing on its antimicrobial and cytotoxic activities.

Synthesis of Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate

The synthesis of Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate typically involves the reaction of appropriate benzoyl derivatives with ethyl ester and subsequent formylation. The process may utilize various reagents to enhance yield and purity.

General Reaction Scheme

-

Starting Materials :

- Ethyl 2,4-dibenzyloxybenzoate

- Formic acid or equivalent formylating agent

-

Reaction Conditions :

- Temperature: Varies depending on the reactivity of the starting materials.

- Solvent: Commonly used solvents include dichloromethane or ethanol.

- Yield : The yield can vary based on the reaction conditions but is generally optimized through careful control of temperature and reagent ratios.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzoate derivatives, including Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate. The compound has shown promising results against several bacterial strains.

Table 1: Antimicrobial Activity of Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Note: Values are indicative and may vary based on experimental conditions.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to determine the safety profile of Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| Vero (normal kidney) | >100 |

IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate was evaluated for its efficacy against multidrug-resistant strains of bacteria. The study demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The results indicated that Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate induced apoptosis in HeLa cells through a mitochondrial pathway, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.